N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic small molecule characterized by a pyridazinone core substituted with a furan-2-yl group at the 3-position and an acetamide side chain linked to a 3,4-dimethoxyphenethyl moiety. The compound’s structure integrates multiple pharmacophoric elements:
- Pyridazinone ring: A six-membered heterocycle with two adjacent nitrogen atoms and a ketone group, known for modulating enzymatic activity and protein interactions .
- 3,4-Dimethoxyphenethyl group: Provides electron-rich aromaticity and conformational flexibility, often associated with CNS permeability and receptor affinity .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-26-17-7-5-14(12-18(17)27-2)9-10-21-19(24)13-23-20(25)8-6-15(22-23)16-4-3-11-28-16/h3-8,11-12H,9-10,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUWWHSIICOAPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the 3,4-dimethoxyphenyl ethylamine: This can be achieved through the reduction of 3,4-dimethoxyphenyl acetonitrile using hydrogenation or other reducing agents.
Acylation: The resulting amine is then acylated with acetic anhydride to form N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide.
Cyclization: The acetamide is then subjected to cyclization with furan-2-carboxylic acid hydrazide under acidic or basic conditions to form the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyridazines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure suggests it could interact with enzymes and receptors involved in cellular processes, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Compound X (CPX)
- Structure : N-{2-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide.
- Key Differences: Replaces the 3,4-dimethoxyphenethyl group with a pyridinone-linked acetamide.
- Binding Affinity : Exhibits the highest predicted binding affinity (−8.1 kcal/mol) among 83,846 screened compounds, outperforming disaccharide excipients (e.g., trehalose: −4.2 kcal/mol) .
- Application : Optimized for preventing antibody aggregation via CDR3 interactions .
BF23860
- Structure : 2-[3-(3,4-Dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide.
- Key Differences : Substitutes the furan-2-yl group with a second 3,4-dimethoxyphenyl ring and an indole-ethyl side chain.
- Molecular Weight : 432.47 g/mol (vs. 423.44 g/mol for the target compound) .
- Pharmacological Profile : Likely targets serotoninergic pathways due to the indole moiety, contrasting with the furan-based CDR3 targeting of the parent compound .
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structure : Features a dichlorophenyl-thiazol acetamide scaffold.
- Key Differences: Lacks the pyridazinone core but shares the acetamide linkage.
- Crystallographic Data : Dichlorophenyl and thiazol rings are twisted at 61.8°, influencing hydrogen-bonding patterns (R22(8) motif) and solubility .
- Applications : Primarily explored as coordination ligands or penicillin analogs, diverging from the target compound’s antibody-stabilizing role .
Functional Analogues
2-[3-(4-Fluoro-2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic Acid
Ethyl 2-[3-(3,4-Dimethoxyphenyl)-6-oxo-1,6-dihydropyridol-2-yl]acetate
- Structure: Ethyl ester derivative with a pyrido[2,3-d]pyridazinone core.
- Key Differences : Ester group alters metabolic stability and bioavailability vs. the acetamide linkage.
- Molecular Weight : 274.28 g/mol (simpler scaffold than the target compound’s 423.44 g/mol) .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Pharmacokinetic and Physicochemical Properties
*CAS number inferred from and .
Research Findings and Implications
- Binding Affinity Superiority : The target compound’s furan-2-yl and 3,4-dimethoxyphenethyl groups synergistically enhance CDR3 binding, surpassing traditional excipients like trehalose (−4.2 kcal/mol) .
- Structural Flexibility : The acetamide linker in BF23860 and related compounds allows for modular substitutions, enabling tailored interactions with diverse biological targets .
- Crystallographic Insights : Analogues like 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide demonstrate how substituent orientation (e.g., 61.8° dihedral angle) impacts dimerization and solubility, informing future derivatization strategies .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H24N4O4S, with a molecular weight of 464.54 g/mol. The compound features a complex structure that includes a furan ring and a dihydropyridazine moiety, contributing to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
1. Anticancer Activity
Studies have demonstrated that derivatives of pyridazine compounds can inhibit the growth of cancer cells. For instance, compounds similar to this compound have shown promising results against different cancer cell lines. In vitro assays revealed significant cytotoxic effects on colon carcinoma cells (HCT-15) with IC50 values comparable to established chemotherapeutics .
2. Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Preliminary studies indicated that derivatives containing furan and pyridazine rings possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
3. Anticonvulsant Properties
Certain analogs of pyridazine compounds have been evaluated for anticonvulsant activity. The structure-function relationship indicates that modifications in the phenyl and furan groups enhance their efficacy in seizure models.
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition
The compound may act as an inhibitor for various enzymes involved in tumor progression and microbial resistance. For example, it has been suggested that the presence of electron-withdrawing groups enhances binding affinity to target enzymes .
2. Interaction with Receptors
Research indicates that this compound may interact with specific receptors in the central nervous system (CNS), contributing to its anticonvulsant effects. The binding affinity and selectivity for these receptors are crucial for its pharmacological profile.
Case Studies
Several studies have investigated the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
